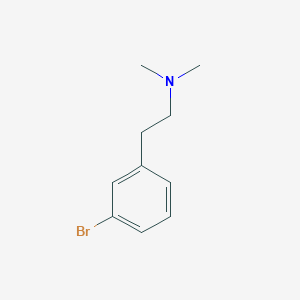

3-bromo-N,N-dimethylBenzeneethanamine

Description

3-Bromo-N,N-dimethylBenzeneethanamine (CAS: 4885-18-1), also referred to as (3-bromobenzyl)dimethylamine, is a brominated aromatic amine characterized by a benzene ring substituted with a bromine atom at the meta position (C-3) and a dimethylaminoethyl (-CH2-N(CH3)2) group at the benzyl position . Its molecular formula is C9H12BrN, with a molecular weight of 230.10 g/mol.

Properties

IUPAC Name |

2-(3-bromophenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-12(2)7-6-9-4-3-5-10(11)8-9/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUROIYIUNTCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-dimethylBenzeneethanamine typically involves the nucleophilic substitution of a haloalkane with a dimethylamine. One common method is the reaction of 3-bromophenethyl bromide with dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-dimethylBenzeneethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenethylamine derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products include various substituted phenethylamines.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include reduced phenethylamine derivatives.

Scientific Research Applications

3-bromo-N,N-dimethylBenzeneethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying the interactions of brominated phenethylamines with biological targets.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethylBenzeneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and dimethylamine group play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-N,N-dimethylBenzeneethanamine with structurally related brominated aromatic amines, focusing on physicochemical properties, reactivity, and functional applications.

Table 1: Comparative Analysis of Brominated Aromatic Amines

Key Comparisons

Lipophilicity and CNS Penetration The benzylamine derivative (this compound) has a higher logP (2.85) and logD (2.30) compared to 3-bromo-N,N-dimethylaniline (logP 2.50, logD 2.00), attributed to the extended hydrophobic CH2 spacer in the former . In contrast, 3-bromo-N,N-diphenylaniline (logP 4.20) exhibits excessive lipophilicity, which may reduce solubility and bioavailability despite favorable logD values .

Synthetic Reactivity The bromine substituent in all compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura). However, 3-bromo-N,N-dimethylaniline undergoes faster coupling due to the electron-donating dimethylamino group directly conjugated to the aromatic ring, activating the bromine for nucleophilic displacement . The benzylamine derivative’s bromine is less electronically activated due to the CH2 spacer, requiring optimized catalytic conditions (e.g., palladium/ligand systems) for efficient coupling .

Biological and Toxicological Profiles 3-(Aminomethyl)-N,N-dimethylaniline (TPSA 24.18 Ų) has higher polarity due to its primary amine, limiting CNS penetration but improving aqueous solubility for non-CNS applications . The diphenylaniline derivative’s bulky substituents may confer metabolic stability but increase hepatotoxicity risks due to prolonged half-life .

Thermodynamic Stability Tertiary amines like this compound are more resistant to oxidation compared to secondary or primary amines (e.g., 3-(Aminomethyl)-N,N-dimethylaniline), enhancing shelf-life in pharmaceutical formulations .

Biological Activity

3-Bromo-N,N-dimethylbenzeneethanamine, also known as 3-bromo-5-methylphenyl-N,N-dimethylamine, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂BrN

- Molecular Weight : Approximately 218.1 g/mol

- CAS Number : 2227272-47-9

The compound features a brominated aromatic ring with dimethyl substitution on the nitrogen atom, which is believed to enhance its lipophilicity and biological interactions.

Potential Mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Some studies suggest that related compounds may inhibit certain enzymes, affecting metabolic pathways and cellular signaling.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological activities, including:

- Analgesic Properties : Preliminary data suggest potential analgesic effects, similar to other phenethylamine derivatives.

- Antidepressant Effects : Compounds with analogous structures have demonstrated mood-enhancing properties in animal models.

Data Tables

Case Studies

-

Case Study on Analgesic Effects :

A study investigating the analgesic properties of phenethylamines found that compounds with bromine substitutions exhibited significant pain relief in murine models. The study utilized the tail-flick test to measure efficacy, suggesting that structural modifications could enhance potency and selectivity for pain pathways. -

Antidepressant Activity :

Another research effort focused on the antidepressant-like effects of structurally similar compounds in behavioral models. The findings indicated that these compounds could increase serotonin levels in the brain, thus providing a basis for further exploration of this compound as a potential therapeutic agent for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.